
ビス(トリメチルシリル)アジペート
概要
説明
Synthesis Analysis
The synthesis of bis(trimethylsilyl) compounds typically involves the use of trimethylsilyl groups to protect or modify different functional groups in organic molecules. For example, bis(trimethylsilyl)amides of alkaline-earth metals are synthesized through transmetalation reactions in organic solvents . Similarly, bis(trimethylsilyl)acetamide is used for silylation of lipolysis products for gas-liquid chromatography . These methods suggest that bis(trimethylsilyl) adipate could potentially be synthesized through similar silylation reactions, where adipic acid or its derivatives could be treated with a silylating agent like trimethylsilyl chloride in the presence of a suitable base.
Molecular Structure Analysis
The molecular structure of bis(trimethylsilyl) compounds is often characterized by the presence of two trimethylsilyl groups attached to a central atom or functional group. For instance, the structure of bis(trimethylsilyl)amides shows dimeric forms in benzene and toluene . The molecular structure of bis(trimethylsilyl) adipate would likely feature two trimethylsilyl groups attached to the adipate moiety, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Bis(trimethylsilyl) compounds participate in various chemical reactions. For example, bis(trimethylsilyl)mercury undergoes photolytic reactions with aromatic compounds to yield products of homolytic aromatic substitution . The reactivity of bis(trimethylsilyl) adipate would be expected to be influenced by the presence of the silyl groups, which could act as protecting groups or leaving groups in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trimethylsilyl) compounds are determined by the nature of the silyl groups and the central functional group. For instance, the steric effects of trimethylsilyl groups have been evaluated using NMR spectroscopy in compounds like 1,8-bis(trimethylsilyl)naphthalene . Bis(trimethylsilyl) adipate's properties would likely include hydrophobicity due to the trimethylsilyl groups and a certain degree of flexibility and reactivity due to the adipate moiety.
科学的研究の応用
有機金属化学
“ビス(トリメチルシリル)アジペート”は、有機金属化学で使用されています。 例えば、ビス(トリメチルシリル)メチルリチウムとビス(トリメチルシリル)メチルナトリウムはアルカンに可溶です . これらの化合物は、対応するO-およびN-配位子によって配位された化合物のX線結晶構造解析による構造研究で使用されています .
溶解度研究
アルカン中でのビス(トリメチルシリル)メチルリチウムとビス(トリメチルシリル)メチルナトリウムの溶解度が研究されています . これは、さまざまな溶媒中での挙動と、さまざまな化学反応における潜在的な用途を理解するために重要です .
構造モチーフ
O-およびN-配位子によって配位された対応する化合物のX線結晶構造解析による構造研究は、溶液中での非配位化合物の可能な構造モチーフを示しています . これは、これらの化合物の構造と潜在的な用途に関する洞察を提供することができます .
凝集研究
ビス(トリメチルシリル)メチルリチウムは、その濃度とは無関係に、溶液中で二量体を形成します。 希釈溶液では、ビス(トリメチルシリル)メチルナトリウムは四量体凝集体として存在し、より濃度の高い溶液では六量体凝集体として存在します . これらの凝集研究は、さまざまな濃度におけるこれらの化合物の挙動を理解するのに役立ちます .
液体クロマトグラフィー
ビス(トリメチルシリル)アジペートは、単純な条件で逆相(RP)HPLC法で分析できます . これは、化合物の分離と識別のための分析化学で有用になります
Safety and Hazards
The safety data sheet for “Bis(trimethylsilyl) adipate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用機序
Target of Action
Bis(trimethylsilyl) adipate is an organosilicon compound . It is primarily used as a chemical intermediate
Mode of Action
It has been found to react with certain compounds, forming complexes with s-block metals and undergoing reactions with bromobenzene . .
Biochemical Pathways
It has been used in the synthesis of certain compounds , suggesting it may play a role in synthetic biochemical pathways.
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds
Action Environment
The action of Bis(trimethylsilyl) adipate can be influenced by environmental factors. For instance, it reacts slowly with moisture/water . Therefore, the presence of water can influence its stability and efficacy. Additionally, it should be stored in a cool place to maintain its stability .
特性
IUPAC Name |
bis(trimethylsilyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGSOFSBBKDKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066311 | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18105-31-2 | |
| Record name | 1,6-Bis(trimethylsilyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18105-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bis(trimethylsilyl) adipate contribute to the synthesis of poly(silyl ester)s?
A1: Bis(trimethylsilyl) adipate serves as a crucial monomer in the synthesis of poly(silyl ester)s. The research by [] demonstrates that it reacts with various 1,3-dichlorotetrasubstituted disiloxanes through a transsilylation polymerization process. [] This reaction leads to the formation of the desired poly(silyl ester) with the general structure [OCO(CH2)4COOSiR2-O-SiR2]n, where R can be methyl, isopropyl, or phenyl groups. []
Q2: How does the structure of the resulting poly(silyl ester) impact its properties?
A2: The research highlights a key finding: the nature of the R substituent on the silicon atom directly influences the polymer's susceptibility to hydrolysis and alcoholysis. [] This suggests that by carefully selecting different 1,3-dichlorotetrasubstituted disiloxanes (and thus varying the R group), researchers can fine-tune the degradation rates and stability of the resulting poly(silyl ester)s for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




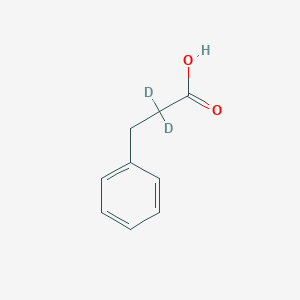
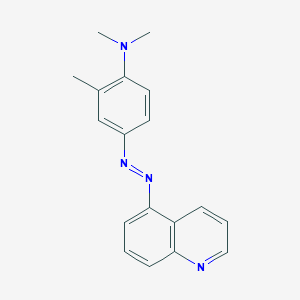

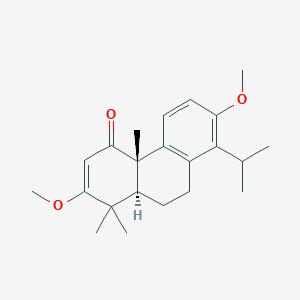

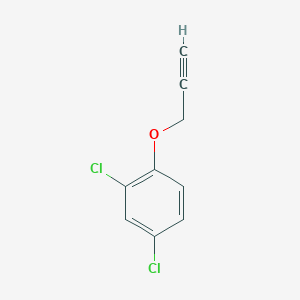
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
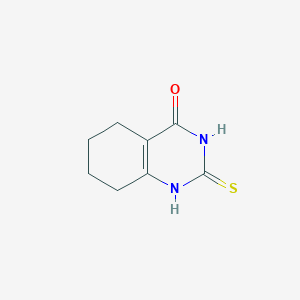
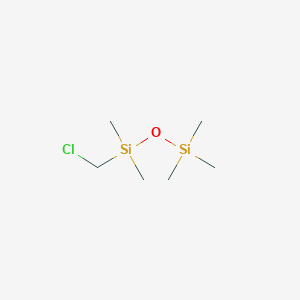
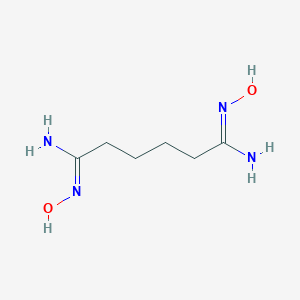
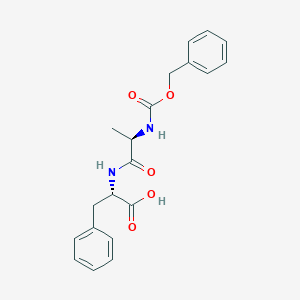
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)